molecular formula C9H14F3NO5 B3021452 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate CAS No. 1334417-63-8

4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate

Cat. No. B3021452
CAS RN: 1334417-63-8
M. Wt: 273.21 g/mol
InChI Key: WGCRIBLVYFBLRI-UHFFFAOYSA-N
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Description

4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate, also known as HOTPP, is a fluorinated polyaminergic compound. It has the molecular formula C9H14F3NO5 and a molecular weight of 273.21 g/mol .


Molecular Structure Analysis

The molecular structure of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate is defined by its molecular formula, C9H14F3NO5 . Detailed structural information such as bond lengths, angles, and 3D conformation would typically be determined using techniques like X-ray crystallography, NMR spectroscopy, or computational chemistry methods.

Scientific Research Applications

Enantioselective Alcoholysis by Lipase

Lipase LIP from Pseudomonas aeruginosa catalyzes the enantioselective alcoholysis of racemic 4-(1-acetoxy-2,2,2-trifluoroethyl)phenyl acetate with n-butanol, yielding (S)-4-(1-hydroxy-2,2,2-trifluoroethyl)phenol with remarkable enantiomeric excess (e.e.) exceeding 99% . This process has implications in pharmaceutical synthesis and chiral resolution.

Tricarbonyl Compound Formation

Schmidt and co-authors demonstrated that the acylation of esters using aziridines leads to the formation of tricarbonyl compounds . Investigating the reactivity of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate in this context could reveal novel applications.

Fluorescent Probes

A 1-Hydroxy-2,4-diformylnaphthalene-based fluorescent probe was designed to detect specific anions and small amino-containing molecules . Exploring the potential of our compound as a fluorescent probe could be valuable for analytical chemistry and bioimaging.

Dual Inhibitor for ALK and ROS1 Kinases

Zhang et al. designed a series of 2-amino-4-(1-piperidine) pyridine derivatives as dual inhibitors for clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . Investigating whether our compound exhibits similar kinase inhibition properties is worth exploring.

Organic Synthesis

The trifluoroethyl group in our compound offers synthetic versatility. It has been used in the synthesis of optically active compounds, such as 2,2,2-trifluoro-1-phenylethylamine . Further investigations into its reactivity and applications in organic synthesis are warranted.

Life Sciences Research

Avantor® provides life science research solutions, including products and equipment for various fields, such as cell biology, genomics, and proteomics . While not specific to our compound, understanding its potential applications in life sciences could be beneficial.

Safety and Hazards

4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate is classified as hazardous. It can cause respiratory tract irritation, acute oral toxicity, skin corrosion/irritation, and serious eye damage/eye irritation . Proper safety measures should be taken when handling this compound.

properties

IUPAC Name

oxalic acid;2,2,2-trifluoro-1-piperidin-4-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO.C2H2O4/c8-7(9,10)6(12)5-1-3-11-4-2-5;3-1(4)2(5)6/h5-6,11-12H,1-4H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCRIBLVYFBLRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(C(F)(F)F)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate

CAS RN

1298094-30-0
Record name 4-Piperidinemethanol, α-(trifluoromethyl)-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1298094-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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